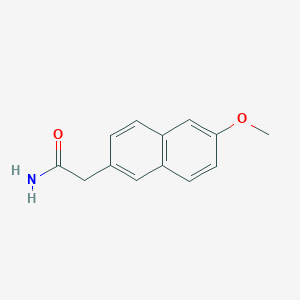

6-methoxy-2-Naphthaleneacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-2-Naphthaleneacetamide is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and an acetamide group at the 2nd position of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-Naphthaleneacetamide typically involves the acylation of beta-naphthyl methyl ether with acetyl chloride in the presence of a Lewis acid catalyst. The reaction is promoted by nitro-paraffin, which facilitates the isomer transposition of the acyl group to the second position . The crude product is then purified through crystallization to obtain the final compound.

Industrial Production Methods

For industrial production, the process is scaled up with considerations for safety, cost, and environmental impact. The use of nitro-paraffin as an isomer transposition promoter ensures a high conversion rate, while the reaction conditions are optimized to minimize the formation of by-products and reduce environmental pollution .

Análisis De Reacciones Químicas

Types of Reactions

6-methoxy-2-Naphthaleneacetamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of naphthoic acids or quinones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Non-Steroidal Anti-Inflammatory Drug (NSAID) Properties

6-Methoxy-2-naphthaleneacetamide is recognized for its potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound exhibits a higher selectivity for COX-2, which is beneficial in reducing inflammation with a lower risk of gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and naproxen .

2. Biotransformation Studies

Research has shown that this compound is a significant metabolite of nabumetone, another NSAID. Studies on its biotransformation highlight its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, it has been reported that this compound reaches peak plasma concentration approximately 10 hours after administration and is over 99% bound to plasma proteins .

3. Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of this compound are attributed to its ability to inhibit prostaglandin synthesis in synovial tissues. This mechanism underlies its effectiveness in treating conditions such as arthritis and other inflammatory disorders .

Biochemical Applications

1. Molecular Tool in Research

This compound serves as a molecular tool in various biochemical applications, including studies on enzyme inhibition and receptor interactions. It has been utilized to explore the molecular basis of cyclooxygenase inhibition, providing insights into structure-activity relationships that inform drug design .

2. Synthesis of Organotin Complexes

this compound can be used as a chiral ligand in the synthesis of organotin(IV) carboxylate metal complexes. These complexes have potential applications in catalysis and materials science .

Case Study 1: Pharmacokinetics of Nabumetone Metabolism

A study published in the Journal of Pharmaceutical and Biomedical Analysis detailed the pharmacokinetics of nabumetone and its metabolites, including this compound. The research found significant inter-subject variability in the time to peak concentration and highlighted the compound's ability to penetrate synovial fluid effectively, suggesting its relevance in treating joint inflammation .

Case Study 2: Enzyme Interaction Studies

In a study investigating the interaction between naproxen derivatives and cyclooxygenase enzymes, researchers utilized this compound to elucidate binding affinities and inhibitory mechanisms. The findings indicated that modifications to the naphthalene ring could enhance selectivity for COX-2 over COX-1, paving the way for developing safer anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 6-methoxy-2-Naphthaleneacetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

6-methoxy-2-acetonaphthone: A related compound with similar structural features but different functional groups.

2-acetyl-6-methoxynaphthalene: Another derivative of naphthalene with distinct chemical properties.

6-methoxy-2-naphthoic acid: A compound with a carboxylic acid group instead of an acetamide group.

Uniqueness

6-methoxy-2-Naphthaleneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and acetamide groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Propiedades

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZYHKVINZDONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.